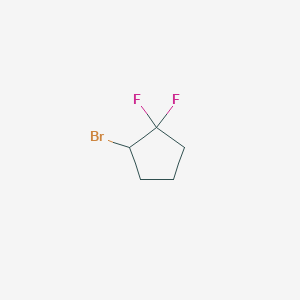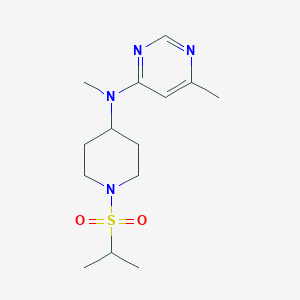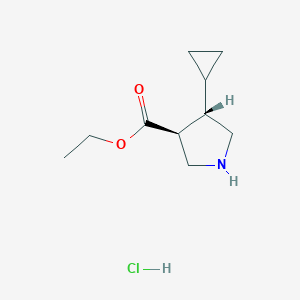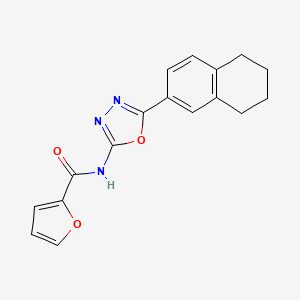
(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemically synthesized molecule that features a cyclobutan-1-amine structure with a 1,2,4-triazolylmethyl substituent. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the triazole ring suggests possible utility in medicinal chemistry, given the prevalence of this motif in biologically active compounds.
Synthesis Analysis
The synthesis of related cyclobutane derivatives has been described in the literature. For instance, the paper titled "Darstellung von r-1,c-2,t-3,t-4-Cyclobutantetraamin" discusses the saponification of Perhydrocyclobuta[1,2-d:3,4-d']diimidazol-2,5-dione to yield a cyclobutanetetraamine tetrahydrobromide, from which the free amine can be obtained . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis, utilizing 1H-NMR spectroscopy for structural confirmation.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can impart significant strain to the molecule, affecting its reactivity. The confirmation of the structure of cyclobutane derivatives, such as those mentioned in the paper, is typically achieved through 1H-NMR spectroscopy . This technique would be essential in confirming the structure of this compound as well.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can be quite complex due to the ring strain and the presence of various functional groups. The paper on Rh(II)-catalyzed cycloadditions discusses the use of 1-tosyl 1,2,3-triazoles in formal [3+2] and [3+3] cycloadditions with 2H-azirines, leading to the synthesis of 3-aminopyrroles and 1,2-dihydropyrazines . This indicates that triazole-containing compounds can participate in cycloaddition reactions, which could be relevant for further functionalization of this compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided in the papers, we can infer that the compound would exhibit properties typical of small organic molecules with similar functional groups. These might include solubility in polar solvents, potential for hydrogen bonding due to the amine and triazole groups, and a certain degree of crystallinity as indicated by the dihydrochloride salt form. The presence of the triazole could also suggest potential antifungal or antibacterial properties, as triazoles are known for such biological activities.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches and Optical Properties : The compound is used in metal- and oxidant-free green synthesis methods. For example, a study describes a three-component desulfurization and deamination condensation for the synthesis of structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. This method is environmentally friendly and has applications in organic and medicinal chemistry, as well as in the development of optical materials due to their fluorescence and aggregation-induced emission properties (Guo et al., 2021).
Microwave-Assisted Synthesis for Antimicrobial Applications : Another study details the microwave-assisted synthesis of triazole derivatives bearing indole moieties, highlighting their potential in antimicrobial applications. These compounds, including various triazole derivatives, were evaluated for their antibacterial and antifungal activities (Gomha & Riyadh, 2011).
Diverse Chemical Synthesis and Library Creation : Research also includes the development of methods for synthesizing a diverse library of triazole compounds. For example, a study reports on a microwave-assisted synthesis approach for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the versatility of triazole compounds in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).
Cycloaddition Reactions and Chemical Transformations : Cycloaddition reactions of organic azides with conjugated enamines, leading to the formation of various triazoles, are another area of interest. These chemical transformations demonstrate the application of triazole compounds in creating structurally diverse molecules (Brunner, Maas, & Klärner, 2005).
Antiviral and Cytostatic Assessments : Certain triazole derivatives have been assessed for their antiviral and cytostatic activities. For instance, a study on phosphonylated acyclic guanosine analogues with 1,2,3-triazole linker found these compounds to have slight cytostatic effects against certain cancer cell lines (Głowacka et al., 2015).
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMKHDNXYOYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)
![5-(1-Methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2507178.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)



![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)
![N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2507189.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)